REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[N:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][CH2:17][N:18]2[C:27](=[O:28])[CH2:26][C:21]3([CH2:25][CH2:24][CH2:23][CH2:22]3)[CH2:20][C:19]2=[O:29])[CH2:10][CH2:9]1>C(O)C(O)C>[CH:6]1[CH:5]=[N:4][C:3]([N:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16][CH2:17][N:18]3[C:27](=[O:28])[CH2:26][C:21]4([CH2:22][CH2:23][CH2:24][CH2:25]4)[CH2:20][C:19]3=[O:29])[CH2:10][CH2:9]2)=[N:2][CH:7]=1 |f:0.1|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl.N1=C(N=CC=C1)N1CCN(CC1)CCCCN1C(CC2(CCCC2)CC1=O)=O
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
C(C(C)O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
|
C=1C=NC(=NC1)N2CCN(CC2)CCCCN3C(=O)CC4(CCCC4)CC3=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |